An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol
An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 4-Chloro-2,6-bis(hydroxymethyl)phenol, consolidating available data on its chemical identity, physical and chemical characteristics, synthesis, and spectral analysis. This document is intended to serve as a foundational resource for professionals in research and development.
Chemical Identity and Physical Properties
4-Chloro-2,6-bis(hydroxymethyl)phenol is a substituted phenol of interest as a monomer in the synthesis of polymers and materials.[1][2] Its structure features a chlorine atom at the para-position and two hydroxymethyl groups at the ortho-positions relative to the phenolic hydroxyl group.[1][2] This arrangement of functional groups makes it a versatile intermediate for creating materials with specific properties.[1][2]
Table 1: Chemical Identifiers and Computed Physical Properties
| Property | Value | Source |
| IUPAC Name | 4-chloro-2,6-bis(hydroxymethyl)phenol | [3] |
| CAS Number | 17026-49-2 | [2][3] |
| Molecular Formula | C₈H₉ClO₃ | [3] |
| Molecular Weight | 188.61 g/mol | [2][3] |
| InChI Key | OGMITUYZIACKHB-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=C(C=C(C(=C1CO)O)CO)Cl | [3] |
| Monoisotopic Mass | 188.0240218 Da | [3] |
| Topological Polar Surface Area | 60.7 Ų | [3] |
| Complexity | 128 | [3] |
Synthesis
The most common method for synthesizing 4-Chloro-2,6-bis(hydroxymethyl)phenol is through the alkaline-catalyzed hydroxymethylation of 4-chlorophenol using formaldehyde.[1][2] The hydroxyl group of the phenol is a strongly activating, ortho, para-directing substituent, guiding the hydroxymethyl groups to the ortho positions.[1]
Logical Workflow for Synthesis
Experimental Protocol: Alkaline-Catalyzed Hydroxymethylation of 4-Chlorophenol
While a detailed, validated experimental protocol with specific quantities and reaction conditions is not available in the public domain, a general procedure can be outlined based on common practices for similar reactions.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol in an aqueous solution of a base such as sodium hydroxide.
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Addition of Formaldehyde: To this solution, add a molar excess of formaldehyde, typically as a 37-41% aqueous solution (formalin).
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Reaction: Heat the mixture under reflux for a sufficient period to allow for the di-substitution to occur. The reaction progress can be monitored by techniques such as thin-layer chromatography.
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Work-up: After the reaction is complete, cool the mixture and neutralize it with an acid. The crude product may precipitate from the solution.
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Isolation and Purification: Isolate the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system.
Spectral Data
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 4-Chloro-2,6-bis(hydroxymethyl)phenol.[2]
3.1. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The expected molecular weight is approximately 188.61 g/mol .[2] Mass spectrometry data has been reported to show a molecular ion peak at an m/z of 188, which is consistent with the parent molecule.[2]
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 189.03130 |
| [M+Na]⁺ | 211.01324 |
| [M-H]⁻ | 187.01674 |
Note: Detailed experimental mass spectra and fragmentation patterns are not available in the reviewed literature.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure.
Detailed experimental ¹H and ¹³C NMR spectra with peak assignments for 4-Chloro-2,6-bis(hydroxymethyl)phenol are not available in the reviewed literature.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
Specific experimental IR spectral data with peak assignments for 4-Chloro-2,6-bis(hydroxymethyl)phenol are not available in the reviewed literature.
Biological Activity
There is currently no direct information available in the reviewed literature regarding the biological activities or signaling pathways associated with 4-Chloro-2,6-bis(hydroxymethyl)phenol. Research on a similar compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, as part of a platinum(II) complex, has shown antimicrobial and cytotoxic activities. However, these findings cannot be directly extrapolated to 4-Chloro-2,6-bis(hydroxymethyl)phenol itself.
Experimental Workflow for Biological Activity Screening
Conclusion
4-Chloro-2,6-bis(hydroxymethyl)phenol is a molecule with potential applications in materials science. While its basic chemical identity is well-established, there is a notable lack of publicly available, detailed experimental data regarding its physical properties, comprehensive spectral analysis, and biological activity. Further research is required to fully characterize this compound and explore its potential applications. This guide serves as a starting point for researchers and developers, highlighting both what is known and where further investigation is needed.
